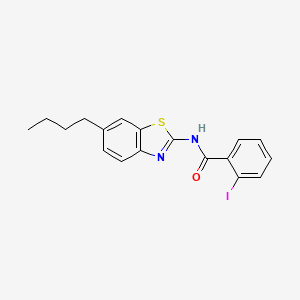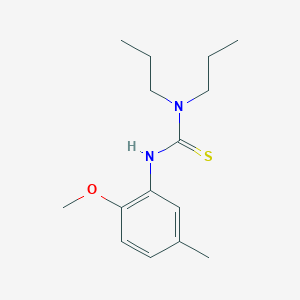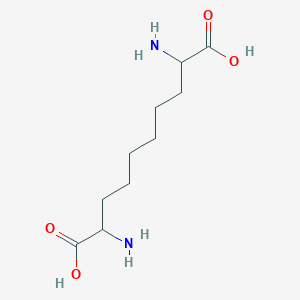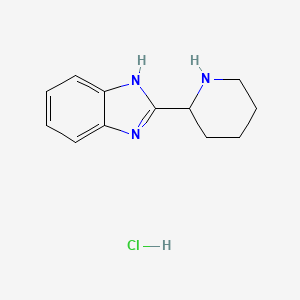![molecular formula C22H23N3O3 B4713816 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
説明
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a heterocyclic organic compound that belongs to the pyrazolidinedione family. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
作用機序
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models exhibit several biochemical and physiological effects that are similar to those observed in human Parkinson's disease. These include loss of dopaminergic neurons, accumulation of alpha-synuclein aggregates, and motor deficits such as bradykinesia, tremors, and rigidity.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione-induced Parkinson's disease models is their ability to recapitulate several key features of human Parkinson's disease. This makes them a valuable tool for studying the pathophysiology of the disease and for testing potential therapies. However, there are also several limitations to these models, including their inability to fully replicate the complex pathology of human Parkinson's disease and the fact that they rely on the administration of a neurotoxin, which may not accurately reflect the underlying causes of the disease.
将来の方向性
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione and Parkinson's disease. One area of focus is the development of new therapies that target the underlying causes of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the development of new animal models that better replicate the complex pathology of human Parkinson's disease. Additionally, there is ongoing research on the use of this compound-induced Parkinson's disease models to study the role of genetics and environmental factors in the development of the disease.
科学的研究の応用
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound is selectively taken up by dopaminergic neurons and is metabolized to MPP+, a potent neurotoxin that causes degeneration of these neurons. This compound-induced Parkinson's disease models have been used to study the pathophysiology of the disease and to test potential therapies.
特性
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-3-6-19(13-16(15)2)25-22(27)20(21(26)23-25)14-17-4-7-18(8-5-17)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBOCWQOTVENN-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4713755.png)
![6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713763.png)
![4-fluoro-N-({1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4713769.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4713777.png)
![methyl 7-cyclopropyl-3-(2-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4713785.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)

![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4713802.png)

![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)
